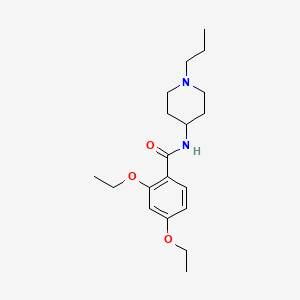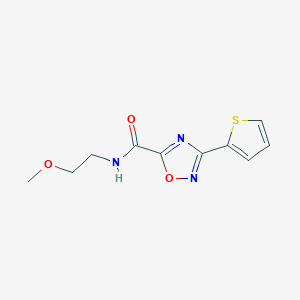
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and other fields. This compound is also known as METO and has been synthesized through various methods.
作用機序
The mechanism of action of N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antitumor effects may be due to its ability to induce apoptosis in cancer cells. Its herbicidal effects may be due to its ability to inhibit photosynthesis in plants.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines and enzymes. In animal studies, this compound has been shown to have analgesic effects and reduce inflammation.
実験室実験の利点と制限
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have promising results in various studies. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. Further studies are needed to fully understand its mechanism of action and potential side effects. Its potential applications in medicine and agriculture should also be further explored. Additionally, studies should be conducted to determine the optimal dosage and administration of this compound for its various applications.
In conclusion, this compound is a chemical compound with potential applications in medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
合成法
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form 2-thiophenecarbohydrazide. The next step involves the reaction of 2-thiophenecarbohydrazide with ethylene glycol monomethyl ether to form N-(2-methoxyethyl)-2-thiophenecarbohydrazide. The final step involves the reaction of N-(2-methoxyethyl)-2-thiophenecarbohydrazide with carbonic acid to form this compound.
科学的研究の応用
N-(2-methoxyethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has potential applications in various fields, including medicine and agriculture. In medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an antitumor agent, with promising results in vitro. In agriculture, this compound has been studied for its potential as a herbicide, with promising results in controlling various weed species.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-15-5-4-11-9(14)10-12-8(13-16-10)7-3-2-6-17-7/h2-3,6H,4-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKRAUBXGHIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

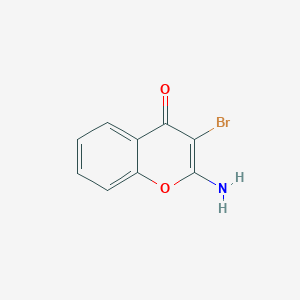
![3-{[2-(methylamino)-5-nitrophenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5356769.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5356776.png)
![2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5356780.png)
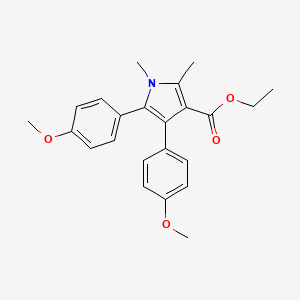
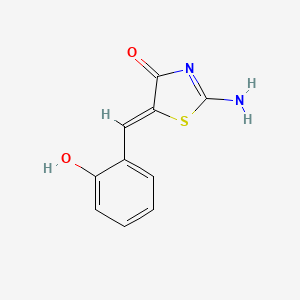
![4-cyclobutyl-6-methyl-N-[1-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5356795.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356802.png)
![9-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5356803.png)

![2-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5356820.png)
![3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5356821.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-butoxybenzamide](/img/structure/B5356829.png)
